molecular formula C23H22Br2N2O3S B11516060 (2E,5E)-3-cyclohexyl-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-3-cyclohexyl-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11516060
M. Wt: 566.3 g/mol
InChI Key: GXHRZGPZEQZYCF-WZHFLWTNSA-N
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Description

(2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a dibromo-hydroxy-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde, and phenyl isothiocyanate. The reaction conditions usually require a solvent such as ethanol or methanol, and the process may involve heating under reflux to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its efficacy in treating diseases, particularly those involving oxidative stress or inflammation.

Industry

In industry, (2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include oxidative stress response, inflammation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.

    Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.

Uniqueness

What sets (2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE apart is its combination of a thiazolidinone ring with a dibromo-hydroxy-methoxyphenyl moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22Br2N2O3S

Molecular Weight

566.3 g/mol

IUPAC Name

(5E)-3-cyclohexyl-5-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22Br2N2O3S/c1-30-17-12-14(19(24)20(25)21(17)28)13-18-22(29)27(16-10-6-3-7-11-16)23(31-18)26-15-8-4-2-5-9-15/h2,4-5,8-9,12-13,16,28H,3,6-7,10-11H2,1H3/b18-13+,26-23?

InChI Key

GXHRZGPZEQZYCF-WZHFLWTNSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)Br)O

Canonical SMILES

COC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)Br)O

Origin of Product

United States

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